[(2R,3S,4S,5R,6S)-6-[[(2R,4S,5R,6R)-6-(Acetyloxymethyl)-4-benzoyloxy-3-(1,3-dioxoinden-2-yl)-2-methoxy-1,3-oxazinan-5-yl]oxy]-3,4,5-tribenzoyloxyoxan-2-yl]methyl benzoate [(2R,3S,4S,5R,6S)-6-[[(2R,4S,5R,6R)-6-(Acetyloxymethyl)-4-benzoyloxy-3-(1,3-dioxoinden-2-yl)-2-methoxy-1,3-oxazinan-5-yl]oxy]-3,4,5-tribenzoyloxyoxan-2-yl]methyl benzoate
Brand Name: Vulcanchem
CAS No.: 111730-29-1
VCID: VC0037486
InChI: InChI=1S/C58H49NO18/c1-34(60)69-32-43-48(51(77-56(67)39-28-16-7-17-29-39)59(58(68-2)72-43)44-45(61)40-30-18-19-31-41(40)46(44)62)76-57-50(75-55(66)38-26-14-6-15-27-38)49(74-54(65)37-24-12-5-13-25-37)47(73-53(64)36-22-10-4-11-23-36)42(71-57)33-70-52(63)35-20-8-3-9-21-35/h3-31,42-44,47-51,57-58H,32-33H2,1-2H3/t42-,43-,47+,48-,49+,50-,51+,57+,58-/m1/s1
SMILES: CC(=O)OCC1C(C(N(C(O1)OC)C2C(=O)C3=CC=CC=C3C2=O)OC(=O)C4=CC=CC=C4)OC5C(C(C(C(O5)COC(=O)C6=CC=CC=C6)OC(=O)C7=CC=CC=C7)OC(=O)C8=CC=CC=C8)OC(=O)C9=CC=CC=C9
Molecular Formula: C58H49NO18
Molecular Weight: 1048 g/mol

[(2R,3S,4S,5R,6S)-6-[[(2R,4S,5R,6R)-6-(Acetyloxymethyl)-4-benzoyloxy-3-(1,3-dioxoinden-2-yl)-2-methoxy-1,3-oxazinan-5-yl]oxy]-3,4,5-tribenzoyloxyoxan-2-yl]methyl benzoate

CAS No.: 111730-29-1

Main Products

VCID: VC0037486

Molecular Formula: C58H49NO18

Molecular Weight: 1048 g/mol

[(2R,3S,4S,5R,6S)-6-[[(2R,4S,5R,6R)-6-(Acetyloxymethyl)-4-benzoyloxy-3-(1,3-dioxoinden-2-yl)-2-methoxy-1,3-oxazinan-5-yl]oxy]-3,4,5-tribenzoyloxyoxan-2-yl]methyl benzoate - 111730-29-1

CAS No. 111730-29-1
Product Name [(2R,3S,4S,5R,6S)-6-[[(2R,4S,5R,6R)-6-(Acetyloxymethyl)-4-benzoyloxy-3-(1,3-dioxoinden-2-yl)-2-methoxy-1,3-oxazinan-5-yl]oxy]-3,4,5-tribenzoyloxyoxan-2-yl]methyl benzoate
Molecular Formula C58H49NO18
Molecular Weight 1048 g/mol
IUPAC Name [(2R,3S,4S,5R,6S)-6-[[(2R,4S,5R,6R)-6-(acetyloxymethyl)-4-benzoyloxy-3-(1,3-dioxoinden-2-yl)-2-methoxy-1,3-oxazinan-5-yl]oxy]-3,4,5-tribenzoyloxyoxan-2-yl]methyl benzoate
Standard InChI InChI=1S/C58H49NO18/c1-34(60)69-32-43-48(51(77-56(67)39-28-16-7-17-29-39)59(58(68-2)72-43)44-45(61)40-30-18-19-31-41(40)46(44)62)76-57-50(75-55(66)38-26-14-6-15-27-38)49(74-54(65)37-24-12-5-13-25-37)47(73-53(64)36-22-10-4-11-23-36)42(71-57)33-70-52(63)35-20-8-3-9-21-35/h3-31,42-44,47-51,57-58H,32-33H2,1-2H3/t42-,43-,47+,48-,49+,50-,51+,57+,58-/m1/s1
Standard InChIKey KPFICVONGBUETB-UMQNOTIXSA-N
Isomeric SMILES CC(=O)OC[C@@H]1[C@H]([C@@H](N([C@@H](O1)OC)C2C(=O)C3=CC=CC=C3C2=O)OC(=O)C4=CC=CC=C4)O[C@H]5[C@@H]([C@H]([C@H]([C@H](O5)COC(=O)C6=CC=CC=C6)OC(=O)C7=CC=CC=C7)OC(=O)C8=CC=CC=C8)OC(=O)C9=CC=CC=C9
SMILES CC(=O)OCC1C(C(N(C(O1)OC)C2C(=O)C3=CC=CC=C3C2=O)OC(=O)C4=CC=CC=C4)OC5C(C(C(C(O5)COC(=O)C6=CC=CC=C6)OC(=O)C7=CC=CC=C7)OC(=O)C8=CC=CC=C8)OC(=O)C9=CC=CC=C9
Canonical SMILES CC(=O)OCC1C(C(N(C(O1)OC)C2C(=O)C3=CC=CC=C3C2=O)OC(=O)C4=CC=CC=C4)OC5C(C(C(C(O5)COC(=O)C6=CC=CC=C6)OC(=O)C7=CC=CC=C7)OC(=O)C8=CC=CC=C8)OC(=O)C9=CC=CC=C9
Synonyms 6-ABGPG
methyl 6-O-acetyl-3-O-benzoyl-4-O-(2,3,4,6-tetra-O-benzoylgalactopyranosyl)-2-deoxy-2-phthalimidoglucopyranoside
PubChem Compound 194923
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator